molecular formula C14H19ClN2O3S B6055484 N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B6055484
M. Wt: 330.8 g/mol
InChI Key: IUYLKGSQCPUSIP-UHFFFAOYSA-N
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Description

N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as S-1, is a potent anticancer drug that has shown promising results in the treatment of various types of cancers. The drug belongs to the class of sulfonylureas and is known to inhibit the growth of cancer cells by interfering with their DNA synthesis.

Mechanism of Action

S-1 acts by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, S-1 interferes with the DNA synthesis of cancer cells, leading to their death. S-1 also enhances the anticancer effects of other chemotherapeutic agents by inhibiting the metabolism of these agents.
Biochemical and physiological effects:
S-1 has been found to have both biochemical and physiological effects. Biochemically, S-1 inhibits the activity of thymidylate synthase, leading to the inhibition of DNA synthesis in cancer cells. Physiologically, S-1 has been found to reduce the size of tumors in animal models and in clinical trials. S-1 has also been found to have minimal side effects, making it a promising drug for cancer treatment.

Advantages and Limitations for Lab Experiments

S-1 has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in preclinical studies. It has also been found to have minimal side effects, making it a safe drug for use in lab experiments. However, S-1 has some limitations for lab experiments. It is a complex drug that requires specialized knowledge and equipment for its synthesis and analysis. It is also expensive, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research on S-1. One direction is to study the drug's effects on other types of cancers. Another direction is to investigate the drug's potential for use in combination with other chemotherapeutic agents. Additionally, the development of new synthesis methods for S-1 could lead to the production of the drug at a lower cost, making it more accessible for cancer patients. Finally, the study of S-1's mechanism of action could lead to the development of new drugs that target the same pathway.

Synthesis Methods

The synthesis of S-1 involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, S-1. The synthesis of S-1 has been reported in various research articles, and the yield of the product has been found to be satisfactory.

Scientific Research Applications

S-1 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancers, including gastric, colorectal, and pancreatic cancers. S-1 has also been used in combination with other chemotherapeutic agents to enhance their anticancer effects. The drug has shown promising results in preclinical studies and has been tested in clinical trials.

properties

IUPAC Name

N-[4-chloro-3-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-10-4-3-7-17(9-10)14(18)12-8-11(5-6-13(12)15)16-21(2,19)20/h5-6,8,10,16H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYLKGSQCPUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-chloro-3-[(3-methylpiperidin-1-yl)carbonyl]phenyl}methanesulfonamide

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